3-bromo-1-methyl-1H-pyrazol-5-amine
Overview
Description
3-Bromo-1H-pyrazol-5-amine is an important heterocyclic compound that is present in various bioactive compounds and is used to synthesize further functionalized starting materials . It is used as a reactant in near-IR fluorescence imaging probes that preferentially bind to cannabinoid receptors CB2R over CB1R .
Synthesis Analysis
The synthesis of 3-bromo-1-methyl-1H-pyrazol-5-amine involves several steps. One method involves the reaction of 1-methyl-1H-pyrazol-3-amine with hexane-2, 5-dione to generate 3- (2, 5-dimethylpyrrolyl) -1-methylpyrazole, which then reacts with n-butyl lithium and cyanogen bromide in a tetrahydrofuran solution at -78 ℃ to generate 5-bromo-3- (2, 5-dimethylpyrrolyl) -1-methylpyrazole. This is then reacted with hydroxylamine hydrochloride to generate 5-bromo-1-methyl-1H-pyrazol-3-amine .Molecular Structure Analysis
The molecular structure of 3-bromo-1-methyl-1H-pyrazol-5-amine is represented by the linear formula C4H6BrN3 . The molecular weight of this compound is 176.02 .Chemical Reactions Analysis
3-Bromo-1H-pyrazol-5-amine is involved in various chemical reactions. For example, it is used as a reactant in near-IR fluorescence imaging probes . It is also a key intermediate in the synthesis of a novel insecticide targeting the nicotinic receptor .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-bromo-1-methyl-1H-pyrazol-5-amine include a molecular weight of 176.02 . It is a solid at room temperature . More specific properties such as color, odor, pH, vapor pressure, viscosity, boiling point, and freezing/melting point are not available in the search results.Scientific Research Applications
“3-bromo-1-methyl-1H-pyrazol-5-amine” is a chemical compound with the empirical formula C4H5BrN2 . It’s a liquid with a refractive index of 1.528 and a density of 1.585 g/mL at 25 °C . It’s used in various scientific fields, particularly in the synthesis of other chemical compounds .
The pyrazole scaffold, which includes “3-bromo-1-methyl-1H-pyrazol-5-amine”, has a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Pyrazoles are often used as scaffolds in the synthesis of bioactive chemicals .
“3-bromo-1-methyl-1H-pyrazol-5-amine” is a pyrazole derivative, and pyrazoles have a wide range of applications in various scientific fields . Here are some potential applications:
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Medicinal Chemistry and Drug Discovery
- Pyrazoles are often used as scaffolds in the synthesis of bioactive chemicals .
- They have been found to exhibit a variety of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
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Agrochemistry
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Coordination Chemistry
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Organometallic Chemistry
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Dyestuff
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Organic Synthesis
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Pharmaceuticals
- Pyrazole compounds are used in the synthesis of various pharmaceuticals .
- They have been found to exhibit a variety of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
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Pesticides
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Chemical Research
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Material Science
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Biochemistry
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Environmental Science
Safety And Hazards
3-Bromo-1-methyl-1H-pyrazol-5-amine may cause skin irritation and may be harmful if absorbed through the skin. It may also cause irritation of the digestive tract and may be harmful if swallowed. Inhalation may cause respiratory tract irritation . It is classified under GHS07 for safety, with the signal word “Warning” and hazard statements H302-H315-H319-H335 .
properties
IUPAC Name |
5-bromo-2-methylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3/c1-8-4(6)2-3(5)7-8/h2H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKWFRBFTUZSDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70719233 | |
Record name | 3-Bromo-1-methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70719233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-1-methyl-1H-pyrazol-5-amine | |
CAS RN |
1357471-14-7 | |
Record name | 3-Bromo-1-methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70719233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-1-methyl-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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